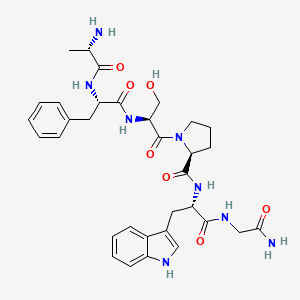
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, glycine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and leucine.
Reduction: This reaction can reduce disulfide bonds if present within the peptide.
Substitution: This reaction can involve the replacement of specific amino acid residues with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: This reaction often requires specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds, yielding free thiol groups.
Applications De Recherche Scientifique
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is utilized in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
494804-21-6 |
|---|---|
Formule moléculaire |
C48H94N18O11 |
Poids moléculaire |
1099.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C48H94N18O11/c1-30(2)26-37(44(74)60-29-40(69)70)62-39(68)28-58-42(72)32(15-4-9-21-50)61-38(67)27-59-43(73)33(16-5-10-22-51)64-45(75)34(17-6-11-23-52)65-46(76)35(18-7-12-24-53)66-47(77)36(19-13-25-57-48(55)56)63-41(71)31(54)14-3-8-20-49/h30-37H,3-29,49-54H2,1-2H3,(H,58,72)(H,59,73)(H,60,74)(H,61,67)(H,62,68)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,69,70)(H4,55,56,57)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
FCKFXUSYTGPAMF-PEAOEFARSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


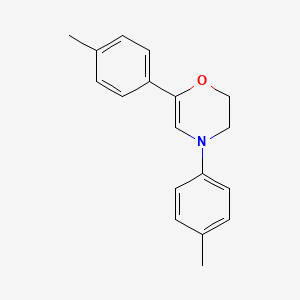
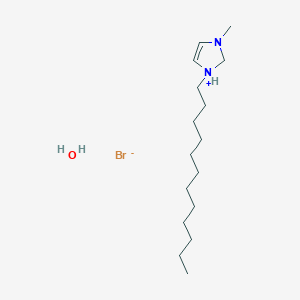

![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
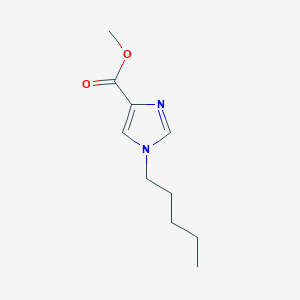
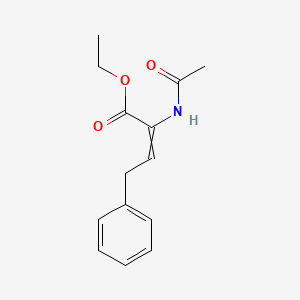
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
